molecular formula C10H14BrNO B13498585 4-Bromo-2-(sec-butoxy)aniline

4-Bromo-2-(sec-butoxy)aniline

Cat. No.: B13498585
M. Wt: 244.13 g/mol
InChI Key: XHPUEUHVBMESNM-UHFFFAOYSA-N
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Description

4-Bromo-2-(sec-butoxy)aniline is an organic compound that belongs to the class of arylamines It is characterized by the presence of a bromine atom at the 4-position and a sec-butoxy group at the 2-position of the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(sec-butoxy)aniline typically involves the bromination of 2-(sec-butoxy)aniline. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions, including temperature and reaction time, are optimized to achieve the desired product with high yield and purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and controlling the reaction parameters to achieve optimal results.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(sec-butoxy)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in acetic acid or dichloromethane.

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions include various brominated, oxidized, and reduced derivatives of this compound, which can be further utilized in different applications.

Scientific Research Applications

4-Bromo-2-(sec-butoxy)aniline has several scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Material Science: The compound is used in the development of advanced materials with specific properties.

    Medicinal Chemistry: It is explored for its potential biological activities and as a precursor for the synthesis of pharmaceutical compounds.

    Industrial Applications: The compound finds use in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Bromo-2-(sec-butoxy)aniline involves its interaction with various molecular targets and pathways. The amino group in the aniline ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The bromine atom and sec-butoxy group also contribute to the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

    4-Bromoaniline: Similar in structure but lacks the sec-butoxy group.

    2-(sec-butoxy)aniline: Similar in structure but lacks the bromine atom.

    4-Bromo-2-methoxyaniline: Similar in structure but has a methoxy group instead of a sec-butoxy group.

Uniqueness

4-Bromo-2-(sec-butoxy)aniline is unique due to the presence of both the bromine atom and the sec-butoxy group, which impart distinct chemical and physical properties to the compound. These functional groups enhance its reactivity and make it suitable for specific applications in organic synthesis and material science .

Properties

Molecular Formula

C10H14BrNO

Molecular Weight

244.13 g/mol

IUPAC Name

4-bromo-2-butan-2-yloxyaniline

InChI

InChI=1S/C10H14BrNO/c1-3-7(2)13-10-6-8(11)4-5-9(10)12/h4-7H,3,12H2,1-2H3

InChI Key

XHPUEUHVBMESNM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=C(C=CC(=C1)Br)N

Origin of Product

United States

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